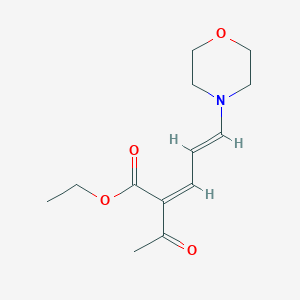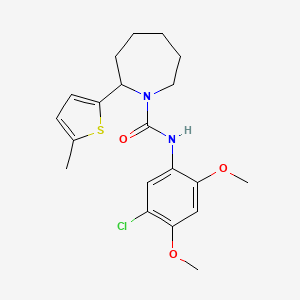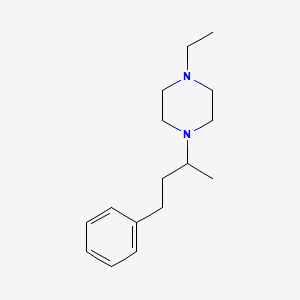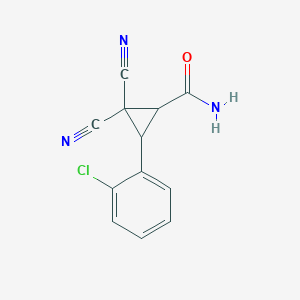
ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate, also known as EMMP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. EMMP is a derivative of curcumin, a natural compound found in turmeric, and has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate is not fully understood. However, it has been proposed that ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate exerts its anti-inflammatory and anti-cancer effects by modulating various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate has also been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate has been found to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell types. ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate has also been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Moreover, ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate has been found to induce apoptosis and inhibit cancer cell proliferation in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. Moreover, ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate has been found to be non-toxic to normal cells, making it a potential candidate for drug development. However, ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate has some limitations as well. It has poor solubility in water, which can limit its bioavailability. Moreover, its mechanism of action is not fully understood, which can hinder its development as a drug.
Direcciones Futuras
Ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate has shown promising results in preclinical studies. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications. Future studies can focus on optimizing the synthesis method to improve its solubility and bioavailability. Moreover, clinical trials can be conducted to evaluate the safety and efficacy of ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate in various diseases. Additionally, studies can be conducted to investigate the potential of ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate as a drug delivery system for other drugs.
Conclusion:
ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate is a synthetic compound with potential therapeutic applications in various diseases. It possesses anti-inflammatory, anti-cancer, and neuroprotective properties. ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate can be easily synthesized through a simple and efficient method. However, its mechanism of action is not fully understood, and more research is needed to fully explore its potential as a drug.
Métodos De Síntesis
Ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate can be synthesized through a simple and efficient method by reacting curcumin with morpholine and acetic anhydride in the presence of pyridine. The reaction yields ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate as a yellow crystalline powder with a purity of over 95%.
Aplicaciones Científicas De Investigación
Ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate has also been found to possess anti-cancer properties by inducing apoptosis and inhibiting cancer cell proliferation. Moreover, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
ethyl (2Z,4E)-2-acetyl-5-morpholin-4-ylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-3-18-13(16)12(11(2)15)5-4-6-14-7-9-17-10-8-14/h4-6H,3,7-10H2,1-2H3/b6-4+,12-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEFWKKBPJJSBY-QEVYESBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC=CN1CCOCC1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C=C\N1CCOCC1)/C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B5089770.png)
![1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene](/img/structure/B5089783.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B5089802.png)
![{1-[1-(2-methoxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol trifluoroacetate (salt)](/img/structure/B5089805.png)
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)butanamide](/img/structure/B5089808.png)


![N-(4-bromophenyl)-4-({[(3-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5089833.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-thiophenecarboxamide](/img/structure/B5089841.png)
![6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5089847.png)
![N-(5-chloro-2-methoxyphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5089850.png)
![4-{2-[(3,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5089864.png)
